![molecular formula C14H12ClNO2 B3032943 4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 63594-80-9](/img/structure/B3032943.png)
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
描述
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a chloro group, a methoxy group, and an imino group attached to a phenol ring
作用机制
Target of Action
It’s known that similar compounds, such as schiff bases and their metal complexes, have been demonstrated to play an important role as antimicrobial , antioxidative , antibiotic , and anticancer reagents.
Mode of Action
The compound’s structure, particularly the presence of a schiff base (a functional group with a carbon-nitrogen double bond), is likely to play a crucial role in its interactions with its targets . The compound’s crystal structure reveals a configuration at the C=N bond, which may be significant in its interactions .
Biochemical Pathways
Given the compound’s reported antimicrobial, antioxidative, antibiotic, and anticancer properties , it can be inferred that it likely interacts with multiple biochemical pathways related to these processes.
Result of Action
Given its reported antimicrobial, antioxidative, antibiotic, and anticancer properties , it can be inferred that the compound likely has significant effects at both the molecular and cellular levels.
Action Environment
It’s worth noting that the compound was synthesized in an ethanol solution and allowed to evaporate slowly in air at room temperature , suggesting that these conditions may be relevant to its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine. The reaction is carried out in ethanol as the solvent. The process involves adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound after about seven days .
Industrial Production Methods
While the detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups replacing the chloro group.
科学研究应用
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antimicrobial agents and antioxidants.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anticancer and antibiotic treatments.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-chloro-2-methylphenol: Similar structure but lacks the imino and methoxy groups.
2-amino-4-methylphenol: Contains an amino group instead of the imino group.
(E)-2-{[(5-chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Similar structure with an additional nitro group.
Uniqueness
4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both the imino and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its ability to form coordination complexes and exhibit diverse biological activities .
属性
IUPAC Name |
4-chloro-2-[(2-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAOAKHDDQNBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425739 | |
| Record name | Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63594-80-9 | |
| Record name | Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


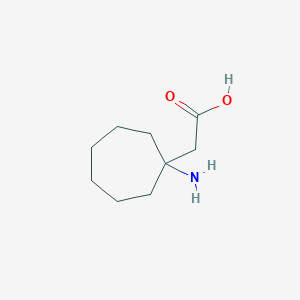
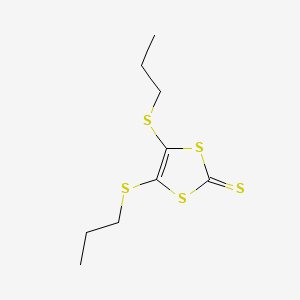

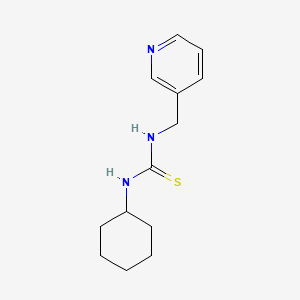
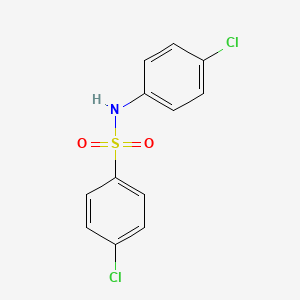
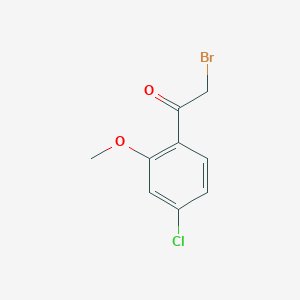
![3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one](/img/structure/B3032870.png)
methanone](/img/structure/B3032871.png)

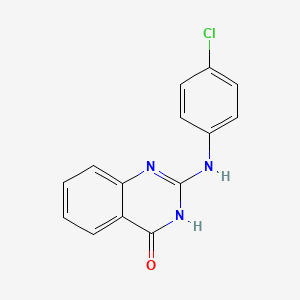
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)
![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)
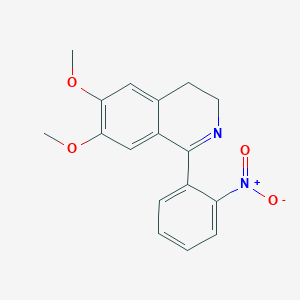
![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)
